molecular formula CH2O2S2 B14183020 (Dioxo-lambda~6~-sulfanylidene)methanethiol CAS No. 921192-99-6

(Dioxo-lambda~6~-sulfanylidene)methanethiol

Cat. No.: B14183020
CAS No.: 921192-99-6
M. Wt: 110.16 g/mol
InChI Key: SDOJHQDQQRKTTE-UHFFFAOYSA-N
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Description

(Dioxo-lambda~6~-sulfanylidene)methanethiol is an organosulfur compound with the molecular formula CH₂O₂S₂. This compound is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a thiol group. It is a relatively rare and specialized compound with unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

(Dioxo-lambda~6~-sulfanylidene)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, sulfides, thioethers, and sulfenamides .

Scientific Research Applications

(Dioxo-lambda~6~-sulfanylidene)methanethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the sulfur atom, which can react with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Dioxo-lambda~6~-sulfanylidene)methanethiol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a thiol group and a sulfur atom double-bonded to two oxygen atoms. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

921192-99-6

Molecular Formula

CH2O2S2

Molecular Weight

110.16 g/mol

IUPAC Name

sulfonylmethanethiol

InChI

InChI=1S/CH2O2S2/c2-5(3)1-4/h1,4H

InChI Key

SDOJHQDQQRKTTE-UHFFFAOYSA-N

Canonical SMILES

C(=S(=O)=O)S

Origin of Product

United States

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